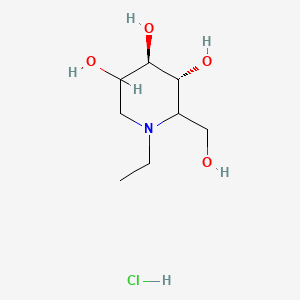

N-Ethyldeoxynojirimycin Hydrochloride

Description

Properties

IUPAC Name |

(3R,4R)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4.ClH/c1-2-9-3-6(11)8(13)7(12)5(9)4-10;/h5-8,10-13H,2-4H2,1H3;1H/t5?,6?,7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZSBJPQUMOYLM-YSPZXBHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C(C1CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CC([C@H]([C@@H](C1CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747754 | |

| Record name | (3R,4R)-1-Ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210241-65-9 | |

| Record name | (3R,4R)-1-Ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Ethyldeoxynojirimycin Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyldeoxynojirimycin Hydrochloride belongs to the class of iminosugars, which are potent inhibitors of α-glucosidases. This technical guide provides an in-depth exploration of the core mechanism of action of N-Ethyldeoxynojirimycin Hydrochloride and its analogues. By competitively inhibiting key enzymes in the N-linked glycosylation pathway, these compounds disrupt the proper folding of glycoproteins, a mechanism with significant therapeutic potential, particularly in virology. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and experimental workflows.

Core Mechanism of Action: Inhibition of α-Glucosidases

The primary mechanism of action of N-alkyldeoxynojirimycin derivatives, including N-Ethyldeoxynojirimycin Hydrochloride, is the competitive inhibition of α-glucosidases.[1][2][3] These enzymes are crucial for the processing of N-linked glycans on newly synthesized glycoproteins in the endoplasmic reticulum (ER).

Specifically, these iminosugars target:

-

α-Glucosidase I: This enzyme catalyzes the removal of the terminal α-1,2-linked glucose residue from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor that is transferred to nascent polypeptide chains.

-

α-Glucosidase II: This enzyme subsequently cleaves the two remaining α-1,3-linked glucose residues.

By mimicking the oxocarbenium ion-like transition state of the glucosidic bond cleavage, N-alkyldeoxynojirimycin derivatives bind to the active site of these enzymes, preventing the trimming of glucose residues from the N-glycans.[2] This inhibition leads to the accumulation of monoglucosylated (Glc₁Man₉GlcNAc₂) and diglucosylated (Glc₂Man₉GlcNAc₂) glycans on glycoproteins.

Impact on Glycoprotein (B1211001) Folding and Quality Control

The proper trimming of glucose residues is a critical step in the calnexin (B1179193)/calreticulin cycle, a major chaperone system in the ER responsible for the correct folding of many glycoproteins.[2] Monoglucosylated glycans are recognized and bound by the lectin-like chaperones calnexin and calreticulin, which retain the glycoprotein in the ER to facilitate its proper folding.

Inhibition of α-glucosidases by N-alkyldeoxynojirimycin derivatives disrupts this cycle. The persistent glucosylation of N-glycans leads to prolonged retention of glycoproteins within the ER.[2][4] This can result in:

-

Misfolding of glycoproteins: The inability to properly process the N-glycans can interfere with the attainment of the correct tertiary and quaternary structure of the protein.

-

ER-associated degradation (ERAD): Chronically misfolded proteins are eventually targeted for degradation by the ERAD pathway.

-

Generation of free oligosaccharides: The processing of misfolded glycoproteins can lead to the cleavage and release of free oligosaccharides into the cytosol.[2][4]

Antiviral Activity

The antiviral activity of N-alkyldeoxynojirimycin derivatives is a direct consequence of their ability to inhibit host α-glucosidases.[5] Many enveloped viruses, such as HIV and Dengue virus, rely on the host cell's machinery for the proper folding and maturation of their envelope glycoproteins.

By inhibiting α-glucosidases, N-alkyldeoxynojirimycin derivatives cause the misfolding of viral envelope glycoproteins.[5] This can lead to:

-

Inability of the viral glycoproteins to be properly transported to the cell surface.

-

Formation of non-infectious viral particles with defective envelope proteins.

-

Reduced viral entry into host cells.

Quantitative Data: α-Glucosidase Inhibition

While specific quantitative data for N-Ethyldeoxynojirimycin Hydrochloride is not extensively available in the public literature, studies on a range of N-alkyl-deoxynojirimycin derivatives demonstrate their potent inhibitory activity against α-glucosidases. The inhibitory potency is influenced by the length and nature of the N-alkyl chain. Below is a summary of representative data for various N-alkylated deoxynojirimycin derivatives.

| Compound | Enzyme Source | IC₅₀ (µM) | Ki (µM) | Inhibition Type | Reference |

| N-Alkyl-1-deoxynojirimycin derivatives | α-glucosidase | 30.0 ± 0.6 - 2000 | 10 - 150 | Competitive | [1] |

| N-Butyl-deoxynojirimycin (NB-DNJ) | Not Specified | Not Specified | Not Specified | Not Specified | [3] |

| N-Nonyl-deoxynojirimycin (NN-DNJ) | Bemisia tabaci α-glucosidase | Less Potent than DNJ | Not Specified | Competitive | [3] |

| 1-Deoxynojirimycin (DNJ) | Bemisia tabaci α-glucosidase | More Potent than NB-DNJ & NN-DNJ | Not Specified | Competitive | [3] |

| N-alkylated DNJ with terminal amine | α-glucosidase | Not Specified | Not Specified | Not Specified | [6] |

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds like N-Ethyldeoxynojirimycin Hydrochloride against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

N-Ethyldeoxynojirimycin Hydrochloride (or other test compounds)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., water or DMSO).

-

In a 96-well plate, add a defined volume of α-glucosidase solution to each well.

-

Add varying concentrations of the test compound to the wells. Include a positive control (e.g., acarbose) and a negative control (solvent only).

-

Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG substrate to each well.

-

Incubate the plate at the same temperature for a set time (e.g., 20 minutes).

-

Stop the reaction by adding a stop solution (e.g., Na₂CO₃).

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Analysis of N-linked Glycan Processing in Cultured Cells

This protocol outlines a general workflow to study the effect of N-Ethyldeoxynojirimycin Hydrochloride on glycoprotein processing in a cellular context.

Materials:

-

Cell line of interest (e.g., HL-60)

-

Cell culture medium and supplements

-

N-Ethyldeoxynojirimycin Hydrochloride

-

Metabolic labeling reagent (e.g., [³H]-mannose)

-

Cell lysis buffer

-

Endoglycosidase H (Endo H)

-

SDS-PAGE reagents and equipment

-

Autoradiography or phosphorimaging system

Procedure:

-

Culture cells to a suitable confluency.

-

Treat the cells with varying concentrations of N-Ethydeoxynojirimycin Hydrochloride for a specified duration (e.g., 24-48 hours).

-

Metabolically label the cells with a radiolabeled sugar precursor (e.g., [³H]-mannose) for a few hours.

-

Lyse the cells and immunoprecipitate a specific glycoprotein of interest.

-

Divide the immunoprecipitated protein into two aliquots. Treat one aliquot with Endoglycosidase H (Endo H) and leave the other untreated. Endo H cleaves high-mannose and hybrid N-glycans but not complex glycans.

-

Analyze the protein samples by SDS-PAGE.

-

Visualize the radiolabeled glycoproteins by autoradiography or phosphorimaging.

-

An increased sensitivity to Endo H digestion in the drug-treated cells indicates an accumulation of high-mannose glycans, confirming the inhibition of α-glucosidases.

Visualizations

Signaling Pathways and Molecular Interactions

References

- 1. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of N-alkylated deoxynojirimycin (DNJ) derivatives for the treatment of dengue virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

N-Ethyldeoxynojirimycin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyldeoxynojirimycin Hydrochloride (NE-DNJ HCl) is a synthetic iminosugar, an analogue of glucose where the ring oxygen is replaced by a nitrogen atom. This structural modification confers inhibitory activity against key enzymes involved in carbohydrate metabolism, primarily α-glucosidases located in the endoplasmic reticulum and, to a lesser extent, glucosylceramide synthase in the Golgi apparatus. By interfering with the processing of N-linked glycans on glycoproteins and the biosynthesis of glycosphingolipids, NE-DNJ HCl serves as a valuable research tool for studying the roles of these macromolecules in various cellular processes. Its biological effects are closely related to those of other N-alkylated deoxynojirimycin derivatives, such as the more extensively studied N-butyldeoxynojirimycin (NB-DNJ). This guide provides a comprehensive overview of the chemical properties, mechanism of action, available quantitative data, and relevant experimental protocols for N-Ethyldeoxynojirimycin Hydrochloride.

Chemical and Physical Properties

N-Ethyldeoxynojirimycin Hydrochloride is a water-soluble, crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Name | (2R,3R,4R,5S)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride |

| Synonyms | N-Ethyl-1-deoxynojirimycin HCl, N-Ethylmoranoline HCl |

| Molecular Formula | C₈H₁₈ClNO₄ |

| Molecular Weight | 227.69 g/mol |

| CAS Number | 210241-65-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| Storage | -20°C |

Mechanism of Action

The biological activity of N-Ethyldeoxynojirimycin Hydrochloride stems from its ability to mimic the structure of D-glucose, allowing it to competitively inhibit specific enzymes that recognize glucose as a substrate.

Inhibition of α-Glucosidases and N-Linked Glycoprotein (B1211001) Processing

The primary mechanism of action for NE-DNJ HCl is the inhibition of α-glucosidases I and II, which are resident in the endoplasmic reticulum (ER). These enzymes are critical for the initial trimming steps of the N-linked oligosaccharide precursor (Glc₃Man₉GlcNAc₂) that is transferred to nascent polypeptide chains.

-

α-Glucosidase I: Removes the terminal α-1,2-linked glucose residue.

-

α-Glucosidase II: Removes the subsequent two α-1,3-linked glucose residues.

By inhibiting these enzymes, NE-DNJ HCl prevents the removal of glucose residues from the N-glycan chain. This disruption of glycoprotein processing leads to the accumulation of monoglucosylated and diglucosylated glycoproteins.[1] The altered glycan structure can have significant downstream consequences, including improper protein folding, retention in the ER, and subsequent degradation through the ER-associated degradation (ERAD) pathway.[1]

Inhibition of Glucosylceramide Synthase and Glycosphingolipid Biosynthesis

N-alkylated deoxynojirimycin derivatives can also inhibit glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of glycosphingolipids (GSLs).[2][3] GCS is located on the cytosolic face of the Golgi apparatus and catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of most GSLs.[3]

Inhibition of GCS by NE-DNJ HCl would lead to a reduction in the cellular levels of glucosylceramide and, consequently, a decrease in the synthesis of downstream complex GSLs such as gangliosides and globosides.[4] However, the inhibitory potency of N-alkylated deoxynojirimycin derivatives on GCS is highly dependent on the length of the N-alkyl chain.

Quantitative Data

Specific quantitative data for the inhibitory activity of N-Ethyldeoxynojirimycin Hydrochloride is limited in the scientific literature, with most studies focusing on the N-butyl derivative. The length of the N-alkyl chain significantly influences the inhibitory potency against different enzymes.

| Compound | Target Enzyme | Result | Reference |

| N-Ethyldeoxygalactonojirimycin | Glycolipid Biosynthesis | Non-inhibitory | [5] |

| N-Butyldeoxynojirimycin (NB-DNJ) | Glucosylceramide Synthase | Potent inhibitor | [2] |

| N-Butyldeoxynojirimycin (NB-DNJ) | α-Glucosidase I and II | Potent inhibitor | [2] |

It has been observed that for the inhibition of glycolipid biosynthesis, N-alkylation with at least a propyl group is necessary, with butyl and hexyl derivatives showing maximal inhibition.[5] The N-ethyl derivative of the related iminosugar deoxygalactonojirimycin was found to be non-inhibitory.[5] This suggests that N-Ethyldeoxynojirimycin may be a weak inhibitor of glucosylceramide synthase compared to its longer-chain counterparts.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of N-Ethyldeoxynojirimycin Hydrochloride's effects on cellular processes.

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of NE-DNJ HCl against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

N-Ethyldeoxynojirimycin Hydrochloride

-

Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)

-

Sodium carbonate (0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of NE-DNJ HCl in potassium phosphate buffer. Create a series of dilutions to test a range of concentrations.

-

In a 96-well plate, add 50 µL of the NE-DNJ HCl dilutions to the respective wells. For the control wells, add 50 µL of buffer.

-

Add 50 µL of α-glucosidase solution (0.5 U/mL in buffer) to all wells except the blanks.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution (5 mM in buffer) to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M sodium carbonate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Analysis of Glycoprotein Processing in Cultured Cells

This protocol outlines a method to assess the effect of NE-DNJ HCl on the molecular weight of a specific glycoprotein due to altered glycosylation.

Materials:

-

Mammalian cell line expressing the glycoprotein of interest

-

Complete cell culture medium

-

N-Ethyldeoxynojirimycin Hydrochloride

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment and reagents

-

Primary antibody specific to the glycoprotein of interest

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of NE-DNJ HCl in fresh culture medium. Include an untreated control.

-

Incubate for 24-48 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the primary antibody against the target glycoprotein.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

A shift in the molecular weight of the glycoprotein in NE-DNJ HCl-treated cells compared to the control indicates an alteration in glycosylation.

Conclusion

N-Ethyldeoxynojirimycin Hydrochloride is a valuable tool for the study of glycoprotein and glycosphingolipid metabolism. While its inhibitory effects are generally less potent than its longer-chain N-alkylated counterparts, its specific properties may be advantageous in certain experimental contexts. The protocols and pathways described in this guide provide a framework for researchers to effectively utilize NE-DNJ HCl in their investigations into the complex roles of glycosylation in cellular biology. Further research is warranted to fully elucidate the specific inhibitory constants and cellular effects of this particular iminosugar derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glycosphingolipid Metabolic Pathway in Lysosomal Diseases [understandinggsl.com]

- 5. N-butyldeoxygalactonojirimycin inhibits glycolipid biosynthesis but does not affect N-linked oligosaccharide processing - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Ethyldeoxynojirimycin: A Technical Guide to its Role as a Glycoprotein Processing Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyldeoxynojirimycin (N-EtDNJ), a synthetic iminosugar, is a potent inhibitor of enzymes involved in the N-linked glycoprotein (B1211001) processing pathway. As an analogue of glucose where the ring oxygen is replaced by a nitrogen atom, N-EtDNJ specifically targets α-glucosidases located in the endoplasmic reticulum (ER). This targeted inhibition disrupts the normal maturation of a wide array of cellular and viral glycoproteins, making N-EtDNJ a valuable tool for studying glycoprotein function and a promising candidate for therapeutic development, particularly in the realm of antiviral agents. This guide provides an in-depth overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the core biological and experimental processes.

Core Mechanism of Action: Interrupting Glycoprotein Quality Control

In mammalian cells, a significant portion of proteins entering the secretory pathway are modified by the attachment of N-linked glycans. This process, known as N-linked glycosylation, begins in the endoplasmic reticulum with the transfer of a pre-assembled oligosaccharide precursor, Glc3Man9GlcNAc2, to nascent polypeptide chains.

The proper folding and quality control of these glycoproteins are critically dependent on a series of enzymatic modifications to this glycan structure.[1] The key initial steps are the sequential removal of the three terminal glucose residues, a process mediated by two resident ER enzymes: α-glucosidase I (which removes the terminal α-1,2-linked glucose) and α-glucosidase II (which removes the two inner α-1,3-linked glucoses).[2][3]

This deglucosylation is essential for the interaction of glycoproteins with the lectin chaperones, calnexin (B1179193) and calreticulin.[4] This interaction forms the basis of the "calnexin/calreticulin cycle," a major quality control mechanism that retains incompletely folded proteins within the ER, promoting their correct conformation.[4] If a glycoprotein fails to fold correctly, it is recognized by the enzyme UDP-glucose:glycoprotein glucosyltransferase (UGGT), which re-adds a single glucose residue, allowing it to re-enter the calnexin/calreticulin cycle.[4] Proteins that are persistently misfolded are eventually targeted for ER-associated degradation (ERAD).[1][5]

N-Ethyldeoxynojirimycin and its parent compound, deoxynojirimycin (DNJ), function as competitive inhibitors of α-glucosidases I and II.[2][6] By mimicking the glucose substrate, they bind to the active site of these enzymes, preventing the trimming of glucose residues from the N-linked glycans.[6] This inhibition leads to the accumulation of glucosylated glycoproteins (Glc1-3Man7-9GlcNAc2), which cannot be properly processed.[2][7] The primary consequence is the disruption of the calnexin/calreticulin cycle, leading to misfolding of glycoproteins. For many enveloped viruses, which rely on this host cell machinery to correctly fold their envelope glycoproteins, this inhibition is a potent antiviral mechanism.[6] Misfolded viral glycoproteins can lead to the retention and degradation of these proteins, resulting in the production of non-infectious viral particles or a reduction in viral secretion.[6][8]

Quantitative Data

The efficacy of N-EtDNJ and its derivatives as both enzyme inhibitors and antiviral agents has been quantified in various studies. The following tables summarize key data points.

Table 1: Inhibitory Activity of N-Alkyl Deoxynojirimycin Derivatives Against α-Glucosidases

| Compound | Enzyme Source | IC50 | Reference |

| Acarbose (Reference) | Saccharomyces cerevisiae | 262.32 µg/mL | [9] |

| Acarbose (Reference) | Saccharomyces cerevisiae | 117.20 µg/mL | [10] |

| Plant Extract (Reference) | Pterocarpus erinaceus | 31.2 ± 0.1 µg/mL | [11] |

| Plant Extract (Reference) | Hyophorbe lagenicaulis | 261.9 µg/mL | [12] |

Note: Specific IC50 values for N-Ethyldeoxynojirimycin against isolated α-glucosidases are not consistently reported in the provided search results. The table includes reference inhibitors and extracts to provide context for typical inhibitory concentrations in α-glucosidase assays.

Table 2: Antiviral Activity of Deoxynojirimycin (DNJ) Derivatives

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| CM-10-18 (Oxygenated N-alkyl DNJ) | Dengue Virus (DENV) | BHK | 6.5 | >500 | >76 | [13][14] |

| Analogue 2h | Dengue Virus (DENV) | Not Specified | 0.3 - 0.5 | >500 | >1000 | [14][15] |

| Analogue 2l | Dengue Virus (DENV) | Not Specified | 0.3 - 0.5 | >500 | >1000 | [14][15] |

| Analogue 3j | Dengue Virus (DENV) | Not Specified | 0.3 - 0.5 | >500 | >1000 | [14][15] |

| Analogue 3l | Dengue Virus (DENV) | Not Specified | 0.3 - 0.5 | >500 | >1000 | [14][15] |

| NN-DNJ | Dengue Virus (DENV) | imDCs | 3.3 | Not Specified | Not Specified | [3] |

| EOO-DNJ | Dengue Virus (DENV) | imDCs | 3.1 | Not Specified | Not Specified | [3] |

| 2THO-DNJ | Dengue Virus (DENV) | imDCs | 1.6 | Not Specified | Not Specified | [3] |

EC50: 50% effective concentration for inhibiting viral activity. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50), a measure of the compound's therapeutic window.

Experimental Protocols

α-Glucosidase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit α-glucosidase activity by quantifying the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate (B84403) buffer (pH 6.8)

-

Test compound (e.g., N-EtDNJ) dissolved in buffer or DMSO

-

Acarbose (positive control)

-

Sodium carbonate (Na2CO3) solution (e.g., 200 mM)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 400-405 nm

-

Incubator (37°C)

Methodology:

-

Enzyme Preparation: Dissolve α-glucosidase in phosphate buffer to a working concentration (e.g., 0.4-0.5 U/mL).[16]

-

Sample Preparation: Prepare serial dilutions of the test compound and the positive control (acarbose) in the phosphate buffer.

-

Assay Procedure: a. To each well of a 96-well plate, add 10 µL of the test compound solution (or buffer for control).[16] b. Add 490 µL of phosphate buffer and 250 µL of 5 mM pNPG solution to each well.[16] c. Pre-incubate the plate at 37°C for 5 minutes.[16] d. Initiate the reaction by adding 250 µL of the α-glucosidase solution to each well.[16] e. Incubate the plate at 37°C for 15-20 minutes.[16][17] f. Terminate the reaction by adding 50-200 µL of Na2CO3 solution. This stops the enzymatic reaction and develops the yellow color of p-nitrophenol.[16][17]

-

Measurement: Measure the absorbance of each well at 400-405 nm using a microplate reader.[16][18]

-

Calculation:

-

The percentage of α-glucosidase inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the reaction without an inhibitor and Abs_sample is the absorbance in the presence of the test compound.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[19]

-

Viral Infectivity Assay: Plaque Assay

This assay quantifies the number of infectious viral particles (plaque-forming units, PFU) in a sample and is used to determine the antiviral efficacy of a compound.

Materials:

-

A cell line susceptible to the virus of interest (e.g., Vero cells, MDBK cells).

-

Virus stock of known or unknown titer.

-

Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics).

-

Test compound (e.g., N-EtDNJ).

-

Semi-solid overlay medium (e.g., medium containing agarose (B213101) or methylcellulose).

-

Staining solution (e.g., crystal violet in methanol/formaldehyde).

-

Phosphate-buffered saline (PBS).

-

6-well or 12-well cell culture plates.

Methodology:

-

Cell Seeding: Seed the susceptible cells into multi-well plates and incubate until they form a confluent monolayer (a continuous sheet of cells).[20]

-

Virus Dilution: Prepare serial 10-fold dilutions of the virus stock in culture medium.

-

Infection: a. Remove the growth medium from the cell monolayers. b. Inoculate each well with a small volume of a virus dilution. Also include wells treated with the test compound at various concentrations, both before, during, and after infection, depending on the experimental design. c. Incubate for 1-2 hours to allow for viral adsorption to the cells.

-

Overlay Application: a. Remove the virus inoculum from the wells. b. Gently add the semi-solid overlay medium to each well. This medium restricts the spread of progeny virions to adjacent cells, ensuring that each initial infection results in a localized zone of cell death (a plaque).[20]

-

Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-10 days, depending on the virus).

-

Plaque Visualization: a. Remove the overlay medium. b. Fix the cells (e.g., with 10% formalin). c. Stain the cell monolayer with a solution like crystal violet, which stains living cells. Plaques will appear as clear, unstained areas against a stained background of healthy cells.[21]

-

Quantification and Analysis:

-

Count the number of plaques in each well.

-

Calculate the viral titer in PFU/mL using the formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor * Volume of inoculum in mL)

-

To determine the EC50 of the test compound, plot the percentage reduction in plaque number against the logarithm of the compound concentration.

-

Visualizations

Signaling and Experimental Workflows

Caption: Glycoprotein processing pathway and its inhibition by N-EtDNJ.

Caption: Workflow for an in vitro α-glucosidase inhibition assay.

Caption: Workflow for a viral plaque assay to assess antiviral activity.

Conclusion

N-Ethyldeoxynojirimycin is a powerful and specific inhibitor of ER α-glucosidases, making it an indispensable tool in glycobiology and virology research. By disrupting the initial steps of N-linked glycan processing, it effectively induces the misfolding of essential viral and cellular glycoproteins. This mechanism not only provides a pathway for fundamental research into the roles of glycoproteins but also establishes a clear rationale for its development as a broad-spectrum antiviral agent. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for professionals seeking to utilize or understand the function of N-EtDNJ in a research or drug development context.

References

- 1. Glycoprotein Quality Control and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caister.com [caister.com]

- 5. Reshaping Endoplasmic Reticulum Quality Control Through the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Screening of α-glucosidase inhibitory activity from some plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Evaluation of α-amylase and α-glucosidase Inhibition of 2,3-Epoxyprocyanidin C1 and Other Constituents from Pterocarpus erinaceus Poir - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of N-alkylated deoxynojirimycin (DNJ) derivatives for the treatment of dengue virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]

- 17. In vitro α-glucosidase inhibitory assay [protocols.io]

- 18. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 20. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 21. Methods to Study Viruses - PMC [pmc.ncbi.nlm.nih.gov]

N-Ethyldeoxynojirimycin: A Technical Guide to its Role in the Inhibition of ER α-Glucosidases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of ER α-Glucosidases in Glycoprotein (B1211001) Folding

The Endoplasmic Reticulum (ER) is the primary site for the synthesis and folding of a vast number of cellular and secreted proteins. A crucial post-translational modification that many of these proteins undergo is N-linked glycosylation, a process essential for their proper folding, stability, and function. This process is initiated by the en bloc transfer of a preassembled oligosaccharide precursor, Glc₃Man₉GlcNAc₂, to nascent polypeptide chains.

The subsequent processing of this N-linked glycan is meticulously controlled by a series of ER-resident enzymes, among which α-glucosidases I and II play a pivotal role. α-Glucosidase I is responsible for the removal of the terminal α-1,2-linked glucose residue, while α-glucosidase II sequentially cleaves the two inner α-1,3-linked glucose residues. This deglucosylation process is a critical checkpoint in the glycoprotein quality control cycle. The resulting monoglucosylated glycoprotein (Glc₁Man₉GlcNAc₂) is recognized by the lectin chaperones calnexin (B1179193) and calreticulin, which assist in its correct folding. Once properly folded, the final glucose residue is removed by α-glucosidase II, allowing the glycoprotein to exit the ER and proceed through the secretory pathway. Misfolded glycoproteins can be re-glucosylated by UDP-glucose:glycoprotein glucosyltransferase (UGGT), re-entering the calnexin/calreticulin cycle for another folding attempt. Persistent misfolding leads to mannose trimming and subsequent ER-associated degradation (ERAD).

The inhibition of ER α-glucosidases disrupts this intricate quality control mechanism, leading to the accumulation of misfolded glycoproteins. This disruption has been identified as a promising therapeutic strategy for a range of diseases, particularly viral infections, as many enveloped viruses rely on the host cell's glycoprotein folding machinery for the proper conformation of their envelope proteins.

N-Ethyldeoxynojirimycin: A Competitive Inhibitor of ER α-Glucosidases

N-Ethyldeoxynojirimycin (N-EtDNJ) is a synthetic iminosugar, an analogue of the natural glucose mimic 1-deoxynojirimycin (B1663644) (DNJ) found in mulberry leaves. Iminosugars are characterized by the replacement of the endocyclic oxygen atom with a nitrogen atom. This structural modification allows them to act as competitive inhibitors of glycosidases by mimicking the transition state of the natural substrate.

The primary mechanism of action of N-EtDNJ is the competitive inhibition of ER α-glucosidases I and II. The protonated nitrogen atom in the piperidine (B6355638) ring of N-EtDNJ at physiological pH mimics the positively charged oxocarbenium ion-like transition state formed during the enzymatic hydrolysis of the glycosidic bond. This allows N-EtDNJ to bind with high affinity to the active site of the α-glucosidases, thereby blocking the access of the natural glucosylated N-glycan substrate and inhibiting the trimming of glucose residues.

The N-alkylation of deoxynojirimycin derivatives has been shown to significantly influence their inhibitory potency and selectivity. The length and nature of the alkyl chain can affect the lipophilicity of the molecule, influencing its uptake into cells and its interaction with the enzyme's active site.

Quantitative Analysis of Inhibitory Activity

While specific IC₅₀ and Kᵢ values for N-Ethyldeoxynojirimycin against purified ER α-glucosidase I and II are not extensively documented in publicly available literature, the inhibitory activities of a range of other N-alkylated deoxynojirimycin derivatives provide valuable insights into the structure-activity relationship (SAR). The following table summarizes the reported IC₅₀ values for various N-alkylated DNJ analogues against α-glucosidase I.

| Compound | Alkyl Chain Length | IC₅₀ (nM) for α-Glucosidase I |

| N-Methyl-deoxynojirimycin | C1 | - |

| N-Ethyl-deoxynojirimycin | C2 | Data not available |

| N-Propyl-deoxynojirimycin | C3 | - |

| N-Butyl-deoxynojirimycin | C4 | - |

| N-Pentyl-deoxynojirimycin | C5 | - |

| N-Hexyl-deoxynojirimycin | C6 | - |

| N-Heptyl-deoxynojirimycin | C7 | - |

| N-Octyl-deoxynojirimycin | C8 | - |

| N-Nonyl-deoxynojirimycin | C9 | - |

| N-(6'-(4''-azido-2''-nitrophenylamino)hexyl)-1-deoxynojirimycin | - | 17[1] |

Note: The absence of a specific value is denoted by "-". The provided data for the complex derivative highlights the high potency achievable with specific N-substitutions.

Experimental Protocols

Synthesis of N-Ethyldeoxynojirimycin

A general method for the N-alkylation of 1-deoxynojirimycin can be adapted for the synthesis of N-Ethyldeoxynojirimycin.[2][3]

Materials:

-

1-Deoxynojirimycin (DNJ)

-

Ethyl iodide or Bromoethane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol (B129727) gradient)

Procedure:

-

Dissolve 1-deoxynojirimycin in anhydrous DMF.

-

Add potassium carbonate to the solution.

-

Add ethyl iodide (or bromoethane) to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the inorganic salts.

-

Evaporate the DMF under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure N-Ethyldeoxynojirimycin.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of N-EtDNJ against α-glucosidases using a chromogenic substrate. To specifically assay ER α-glucosidase I and II, purified enzymes are required.

Materials:

-

Purified ER α-glucosidase I or II

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Phosphate (B84403) buffer (pH 6.8)

-

N-Ethyldeoxynojirimycin (test inhibitor)

-

Acarbose or Castanospermine (positive control)

-

Sodium carbonate (Na₂CO₃) solution (to stop the reaction)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of N-EtDNJ in phosphate buffer.

-

In a 96-well plate, add a defined amount of the α-glucosidase enzyme solution to each well.

-

Add the different concentrations of N-EtDNJ to the respective wells. Include wells with buffer only (negative control) and a positive control inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding Na₂CO₃ solution to each well.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of N-EtDNJ using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for Glycoprotein Processing

This assay evaluates the effect of N-EtDNJ on the processing of N-linked glycans on glycoproteins within a cellular context. It typically involves metabolic labeling of glycoproteins and analysis of their glycan structures.

Materials:

-

Cell line of interest (e.g., CHO, HEK293)

-

Cell culture medium and supplements

-

N-Ethyldeoxynojirimycin

-

[³⁵S]methionine/cysteine or [³H]mannose for metabolic labeling

-

Lysis buffer

-

Antibody specific to a glycoprotein of interest (e.g., a viral envelope protein)

-

Protein A/G-agarose beads for immunoprecipitation

-

Endoglycosidase H (Endo H)

-

SDS-PAGE gels and electrophoresis apparatus

-

Autoradiography or phosphorimaging system

Procedure:

-

Culture the cells to an appropriate confluency.

-

Pre-incubate the cells with various concentrations of N-EtDNJ for a defined period (e.g., 1-2 hours).

-

Metabolically label the cells by incubating them in a medium containing [³⁵S]methionine/cysteine or [³H]mannose in the continued presence of N-EtDNJ for several hours.

-

Lyse the cells and immunoprecipitate the glycoprotein of interest using a specific antibody and protein A/G-agarose beads.

-

Wash the immunoprecipitates thoroughly.

-

Elute the glycoprotein from the beads.

-

Divide the eluate into two aliquots. Treat one aliquot with Endo H, which cleaves high-mannose and hybrid N-glycans (indicative of ER retention and incomplete processing), but not complex-type glycans (found on mature glycoproteins). The other aliquot serves as an untreated control.

-

Analyze the samples by SDS-PAGE and autoradiography or phosphorimaging.

-

Inhibition of α-glucosidases by N-EtDNJ will result in the accumulation of glycoproteins with high-mannose, Endo H-sensitive glycans, leading to a shift in the molecular weight of the glycoprotein on the gel compared to the untreated control.

Visualizing the Mechanism and Experimental Workflow

References

- 1. Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

The Sweet Blockade: A Technical Guide to the Discovery and Development of Iminosugar-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminosugars, a class of carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom, have emerged as a versatile and powerful platform for the development of therapeutic agents. Their ability to mimic the transition state of glycosidase-catalyzed reactions makes them potent and specific inhibitors of these enzymes. This has led to the successful development of drugs for a range of diseases, including type 2 diabetes, lysosomal storage disorders, and viral infections. This in-depth technical guide provides a comprehensive overview of the discovery and development of iminosugar-based inhibitors, with a focus on their mechanism of action, quantitative data on their inhibitory activity, detailed experimental protocols, and the logical workflows involved in their journey from concept to clinic.

Mechanism of Action: Targeting Glycosidase Activity

The primary mechanism by which iminosugars exert their therapeutic effects is through the competitive inhibition of glycosidases. These enzymes are responsible for the cleavage of glycosidic bonds in carbohydrates and glycoproteins. By mimicking the structure of the natural sugar substrate, iminosugars bind to the active site of the enzyme, preventing the processing of the natural substrate.

A critical pathway targeted by many antiviral iminosugars is the endoplasmic reticulum (ER) quality control (QC) pathway for glycoprotein (B1211001) folding.[1][2] Viral envelope glycoproteins require proper folding and modification within the host cell's ER to become functional. Iminosugars, by inhibiting ER α-glucosidases I and II, disrupt this process, leading to misfolded viral glycoproteins that are retained in the ER and targeted for degradation.[3] This prevents the assembly and release of new, infectious viral particles.

Quantitative Data on Iminosugar Inhibitors

The potency of iminosugar inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. The Ki value is a more fundamental measure of the binding affinity of the inhibitor to the enzyme. A lower IC50 or Ki value indicates a more potent inhibitor.

Below are tables summarizing the inhibitory activities of selected iminosugar-based drugs and experimental compounds against various glycosidases.

Table 1: Inhibitory Activity of Marketed Iminosugar Drugs

| Iminosugar Drug | Target Enzyme | Disease | IC50 (µM) | Ki (µM) |

| Miglitol (Glyset®) | α-Glucosidases (intestinal) | Type 2 Diabetes | ~0.05 (rice)[2] | - |

| Miglustat (Zavesca®) | Glucosylceramide synthase | Gaucher Disease, Niemann-Pick Type C | 13 (ER glucosidase II)[2] | - |

| Migalastat (Galafold®) | α-Galactosidase A | Fabry Disease | - | - |

Note: IC50 and Ki values can vary depending on the enzyme source and assay conditions.

Table 2: Inhibitory Activity of Experimental Iminosugar Compounds

| Compound | Target Enzyme | Potential Application | IC50 (µM) | Ki (µM) |

| Deoxynojirimycin (DNJ) | α-Glucosidase | Antiviral, Antidiabetic | 16 (ER glucosidase II)[2] | - |

| N-butyl-DNJ (NB-DNJ) | α-Glucosidase, Glucosylceramide synthase | Antiviral, Lysosomal Storage Disorders | - | - |

| Compound 77 | Not Specified | SARS-CoV-2 | EC90 = 1.94[2][4] | - |

| Compound 22 | Not Specified | SARS-CoV-2 | EC90 = 3.83[2] | - |

| Isofagomine | β-Glucosidase | Gaucher Disease (chaperone) | - | - |

Table 3: Pharmacokinetic Properties of Marketed Iminosugar Drugs

| Drug | Bioavailability (%) | Tmax (hours) | Half-life (hours) | Metabolism | Excretion |

| Miglustat | 40-60 (rat) | - | - | Negligible | Renal |

| Migalastat | ~75 | 3.0 - 3.5 | 3.2 - 4.0 | Minor (dehydrogenation, O-glucuronide conjugation) | Primarily renal (unchanged) |

Experimental Protocols

The development of iminosugar inhibitors relies on a suite of well-defined experimental protocols to assess their efficacy and mechanism of action. Below are detailed methodologies for key assays.

α-Glucosidase Inhibition Assay

This assay is fundamental for determining the inhibitory potential of iminosugar compounds against α-glucosidase enzymes.

Principle: The assay measures the amount of p-nitrophenol (pNP) released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored pNP is measured spectrophotometrically. The reduction in absorbance in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (yeast)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Iminosugar inhibitor (test compound)

-

Acarbose (B1664774) (positive control)

-

Sodium phosphate (B84403) buffer (pH 6.8)

-

Sodium carbonate (Na2CO3) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.

-

Prepare a stock solution of the substrate pNPG in phosphate buffer.

-

Prepare serial dilutions of the iminosugar inhibitor and acarbose in an appropriate solvent (e.g., DMSO or water).

-

-

Assay Protocol:

-

In a 96-well plate, add 50 µL of phosphate buffer to each well.

-

Add 10 µL of the serially diluted iminosugar inhibitor or acarbose to the respective wells.

-

Add 20 µL of the α-glucosidase enzyme solution to each well, except for the blank wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of sodium carbonate solution to each well.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

In Vitro Antiviral Assay: Plaque Reduction Assay

This assay is used to determine the antiviral activity of iminosugar compounds by quantifying the reduction in viral plaque formation. [5] Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the iminosugar inhibitor. A semi-solid overlay is then added to restrict the spread of the virus, leading to the formation of localized areas of cell death (plaques). The number of plaques is counted, and a reduction in the number of plaques in the presence of the inhibitor indicates antiviral activity.

Materials:

-

Susceptible host cell line (e.g., Vero cells for many viruses)

-

Virus stock of known titer

-

Iminosugar inhibitor (test compound)

-

Cell culture medium

-

Semi-solid overlay (e.g., agarose (B213101) or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the host cells in culture plates to form a confluent monolayer.

-

-

Infection and Treatment:

-

Prepare serial dilutions of the iminosugar inhibitor in cell culture medium.

-

Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

-

Infect the cells with a dilution of the virus stock calculated to produce a countable number of plaques.

-

Immediately after infection, add the different concentrations of the iminosugar inhibitor to the respective wells. Include a virus control (no inhibitor) and a cell control (no virus, no inhibitor).

-

-

Overlay and Incubation:

-

After a 1-2 hour adsorption period, remove the virus inoculum and add the semi-solid overlay containing the respective concentrations of the inhibitor.

-

Incubate the plates at the optimal temperature and CO2 concentration for the specific virus-cell system until plaques are visible (typically 2-10 days).

-

-

Plaque Visualization and Counting:

-

Fix the cells with a suitable fixative (e.g., formalin).

-

Remove the overlay and stain the cell monolayer with crystal violet.

-

Wash the plates to remove excess stain. Plaques will appear as clear zones against a background of stained, uninfected cells.

-

Count the number of plaques in each well.

-

-

Calculation:

-

Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus control.

-

Determine the EC50 (50% effective concentration) value, which is the concentration of the inhibitor that reduces the number of plaques by 50%.

-

In Vitro Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay

This assay is another common method to assess the antiviral activity of compounds by measuring the inhibition of virus-induced cell death. [6][7] Principle: Many viruses cause visible damage to host cells, known as the cytopathic effect (CPE), which ultimately leads to cell death. This assay measures the ability of an iminosugar inhibitor to protect cells from virus-induced CPE. Cell viability is typically assessed using a colorimetric or luminescent readout.

Materials:

-

Susceptible host cell line

-

Virus stock

-

Iminosugar inhibitor (test compound)

-

Cell culture medium

-

Cell viability reagent (e.g., Neutral Red, MTT, or a reagent that measures ATP content)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the host cells in a 96-well plate to form a confluent monolayer.

-

-

Treatment and Infection:

-

Prepare serial dilutions of the iminosugar inhibitor in cell culture medium.

-

Add the diluted inhibitor to the cell monolayers.

-

Infect the cells with a dilution of the virus that causes significant CPE within a few days. Include a virus control (no inhibitor), a cell control (no virus, no inhibitor), and a compound toxicity control (inhibitor, no virus).

-

-

Incubation:

-

Incubate the plate at the optimal temperature and CO2 concentration until CPE is clearly visible in the virus control wells.

-

-

Measurement of Cell Viability:

-

Add the cell viability reagent to all wells according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of CPE reduction for each inhibitor concentration.

-

Determine the EC50 value, the concentration of the inhibitor that protects 50% of the cells from virus-induced death.

-

Determine the CC50 (50% cytotoxic concentration) from the compound toxicity control wells.

-

Calculate the Selectivity Index (SI) as CC50/EC50. A higher SI indicates a more promising antiviral candidate.

-

Mandatory Visualizations

Signaling Pathway: ER Quality Control of Glycoprotein Folding

Caption: ER quality control pathway for glycoprotein folding and the site of action for iminosugar inhibitors.

Experimental Workflow: In Vitro Antiviral Screening

Caption: A typical workflow for the in vitro screening of iminosugar compounds for antiviral activity.

Logical Relationship: Iminosugar Drug Discovery and Development Pipeline

Caption: The general pipeline for the discovery and development of iminosugar-based therapeutic agents.

Conclusion

Iminosugar-based inhibitors represent a mature and clinically validated class of therapeutic agents with a broad range of applications. Their development has been driven by a deep understanding of their mechanism of action at the molecular level, coupled with robust and reproducible experimental methodologies. The continued exploration of novel iminosugar scaffolds and their application to new therapeutic targets holds significant promise for the future of medicine. This guide provides a foundational understanding of the key principles and techniques that underpin this exciting field of drug discovery.

References

- 1. Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 7. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

N-Ethyldeoxynojirimycin's Impact on N-linked Oligosaccharide Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of N-Ethyldeoxynojirimycin (N-EtDNJ) on the processing of N-linked oligosaccharides. N-EtDNJ, an iminosugar, is a derivative of deoxynojirimycin (DNJ) and a potent inhibitor of key enzymes in the N-linked glycosylation pathway. This document details the mechanism of action of N-EtDNJ, its quantitative effects on enzymatic activity, the downstream consequences on glycoprotein (B1211001) folding and cellular stress responses, and provides detailed protocols for studying these phenomena.

Introduction to N-linked Glycosylation and Glucosidase Inhibition

N-linked glycosylation is a critical post-translational modification of proteins in eukaryotic cells, commencing in the endoplasmic reticulum (ER). It involves the attachment of a pre-assembled oligosaccharide precursor, Glc₃Man₉GlcNAc₂, to asparagine residues of nascent polypeptide chains. The proper folding and quality control of these glycoproteins are highly dependent on the timely removal of the three terminal glucose residues from this precursor. This trimming process is catalyzed by two key enzymes: α-glucosidase I, which removes the terminal α-1,2-linked glucose, and α-glucosidase II, which sequentially removes the two subsequent α-1,3-linked glucose residues.

N-Ethyldeoxynojirimycin (N-EtDNJ) and its N-alkylated analogues are iminosugars that function as competitive inhibitors of these ER α-glucosidases. By preventing the removal of glucose residues, these compounds disrupt the normal processing of N-linked oligosaccharides, leading to profound effects on glycoprotein maturation, quality control, and trafficking.

Mechanism of Action of N-Ethyldeoxynojirimycin

N-EtDNJ exerts its effects by directly inhibiting the catalytic activity of ER α-glucosidases I and II. As a glucose analogue, it binds to the active site of these enzymes, preventing them from cleaving the glucose residues from the N-linked oligosaccharide chains of newly synthesized glycoproteins. This inhibition results in the accumulation of glycoproteins carrying monoglucosylated (Glc₁Man₉GlcNAc₂) and diglucosylated (Glc₂Man₉GlcNAc₂) oligosaccharides.

The presence of these terminal glucose residues is a critical signal in the glycoprotein quality control system. Specifically, the monoglucosylated glycan is recognized by the lectin chaperones calnexin (B1179193) and calreticulin, which assist in the proper folding of the glycoprotein. Once correctly folded, the remaining glucose is cleaved by α-glucosidase II, allowing the glycoprotein to exit the ER. However, under conditions of glucosidase inhibition by N-EtDNJ, the persistent glucosylation state disrupts this cycle, leading to prolonged retention of glycoproteins in the ER and the potential for misfolding.

Downstream Cellular Consequences of Glucosidase Inhibition

The inhibition of N-linked oligosaccharide processing by N-EtDNJ triggers a cascade of cellular events:

-

Impaired Glycoprotein Folding and Quality Control: The disruption of the calnexin/calreticulin cycle due to persistent glucosylation can lead to the misfolding and aggregation of glycoproteins. Misfolded proteins are typically targeted for ER-associated degradation (ERAD). The inhibition of glucosidases can interfere with this process, leading to the accumulation of misfolded proteins in the ER.

-

Induction of the Unfolded Protein Response (UPR): The accumulation of unfolded or misfolded proteins in the ER lumen constitutes a state of "ER stress," which in turn activates a complex signaling network known as the Unfolded Protein Response (UPR). The UPR is mediated by three main sensor proteins in the ER membrane:

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein translation to reduce the protein load on the ER.

-

IRE1 (Inositol-requiring enzyme 1): Activated IRE1 splices the mRNA of the X-box binding protein 1 (XBP1), generating a potent transcription factor that upregulates genes involved in protein folding and degradation.

-

ATF6 (Activating transcription factor 6): When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a transcription factor that also upregulates ER chaperones and other UPR target genes.

-

-

Generation of Free Oligosaccharides (FOS): The aberrant processing and retention of glycoproteins can lead to their eventual degradation, which can involve the cleavage and release of the unprocessed oligosaccharide chains into the cytosol as free oligosaccharides (FOS).

Quantitative Data on N-Alkyl-Deoxynojirimycin Derivatives

| Compound | Enzyme Source | IC₅₀ (µM) | Reference(s) |

| N-Butyldeoxynojirimycin (NB-DNJ) | Yeast α-glucosidase | 158 | [1] |

| N-Nonyldeoxynojirimycin (NN-DNJ) | Acid α-glucosidase | 0.42 | [2] |

| α-1,6-glucosidase | 8.4 | [2] | |

| Various N-alkyl-DNJ derivatives | α-glucosidase | 30.0 - 2000 |

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of N-EtDNJ against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

-

N-Ethyldeoxynojirimycin (N-EtDNJ)

-

Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

-

Sodium carbonate (200 mM)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of α-glucosidase in 100 mM sodium phosphate buffer.

-

Prepare a series of dilutions of N-EtDNJ in the same buffer.

-

In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.

-

Add 50 µL of the N-EtDNJ dilutions (or buffer for the control) to the respective wells.

-

Incubate the plate at 37°C for 15 minutes.

-

To initiate the reaction, add 50 µL of pNPG solution (1 mM in buffer) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 200 mM sodium carbonate to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each N-EtDNJ concentration and determine the IC₅₀ value.

Analysis of N-linked Oligosaccharides from Cultured Cells

This protocol outlines the steps for analyzing the effects of N-EtDNJ on the N-linked glycan profile of a specific glycoprotein from cultured cells.

Materials:

-

Cultured cells of interest

-

N-Ethyldeoxynojirimycin (N-EtDNJ)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibody specific to the glycoprotein of interest

-

Protein A/G agarose (B213101) beads

-

Denaturation buffer (e.g., containing SDS and DTT)

-

PNGase F (Peptide-N-Glycosidase F)

-

2-Aminobenzamide (B116534) (2-AB) labeling kit

-

HILIC-HPLC system with a fluorescence detector

Procedure:

-

Cell Culture and Treatment: Culture the cells to the desired confluency and treat with a range of N-EtDNJ concentrations for a specified time (e.g., 24-48 hours).

-

Cell Lysis and Immunoprecipitation:

-

Lyse the cells in lysis buffer and clarify the lysate by centrifugation.

-

Incubate the lysate with the specific antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.

-

Wash the beads extensively to remove non-specific proteins.

-

-

Enzymatic Release of N-glycans:

-

Denature the immunoprecipitated glycoprotein by heating in denaturation buffer.

-

Add PNGase F and incubate overnight at 37°C to release the N-linked glycans.

-

Separate the released glycans from the protein and beads by centrifugation or filtration.

-

-

Fluorescent Labeling of N-glycans:

-

Dry the collected glycans.

-

Label the reducing end of the glycans with 2-aminobenzamide (2-AB) according to the manufacturer's protocol. This involves a reductive amination reaction.

-

Remove excess 2-AB label using a cleanup column (e.g., HILIC SPE).

-

-

HILIC-HPLC Analysis:

-

Analyze the 2-AB labeled N-glycans by HILIC-HPLC with fluorescence detection (Excitation: ~330 nm, Emission: ~420 nm).

-

The separation is based on the hydrophilicity of the glycans, with larger and more complex glycans eluting later.

-

Compare the glycan profiles of untreated and N-EtDNJ-treated cells to identify changes in oligosaccharide processing.

-

Visualizations

Caption: N-linked glycosylation pathway and the inhibitory action of N-EtDNJ.

Caption: Activation of the Unfolded Protein Response by glucosidase inhibition.

Caption: Experimental workflow for analyzing N-glycan profiles.

References

N-Ethyldeoxynojirimycin Hydrochloride (Miglustat): A Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

N-Ethyldeoxynojirimycin Hydrochloride, more commonly known as Miglustat (B1677133) (marketed as Zavesca® and Opfolda®), is a synthetic N-alkylated imino sugar, analogous to D-glucose.[1][2] It serves as a cornerstone of substrate reduction therapy (SRT) for certain lysosomal storage disorders.[3][4] This guide provides a comprehensive overview of its pharmacological profile, detailing its mechanism of action, pharmacodynamics, pharmacokinetics, and the experimental protocols used for its evaluation.

Mechanism of Action: Substrate Reduction Therapy

Miglustat's primary mechanism of action is the competitive and reversible inhibition of glucosylceramide synthase (GCS).[1][2][5] This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide, forming glucosylceramide.[3][6]

In lysosomal storage disorders like Type 1 Gaucher disease (GD1) and Niemann-Pick disease Type C (NP-C), a deficiency in specific catabolic enzymes leads to the harmful accumulation of these glycosphingolipids within lysosomes.[3][7]

-

In Gaucher Disease (Type 1): A deficiency in the enzyme glucocerebrosidase causes a buildup of its substrate, glucosylceramide.[3]

-

In Niemann-Pick Disease (Type C): Mutations in the NPC1 or NPC2 genes disrupt intracellular lipid trafficking, leading to the accumulation of cholesterol and various glycosphingolipids.[3][7]

By inhibiting GCS, Miglustat reduces the rate of glucosylceramide synthesis.[1][3] This "substrate reduction" aims to balance the impaired breakdown, thereby preventing the pathological accumulation of lipids in tissues like the liver, spleen, bone marrow, and brain.[1][4] This approach is particularly beneficial for patients who are unsuitable for enzyme replacement therapy (ERT).[2]

In the context of Pompe disease, Miglustat acts as a pharmacological chaperone for cipaglucosidase alfa, a form of ERT. It binds to and stabilizes the enzyme in the bloodstream, preventing its inactivation before it reaches the lysosomes.[5]

Pharmacodynamics

The pharmacodynamic effect of Miglustat is the reduction of glycosphingolipid biosynthesis.[1] Its potency as a GCS inhibitor is characterized by its half-maximal inhibitory concentration (IC50).

| Parameter | Value | Organism/System | Reference |

| IC50 | 22,000 nM (22 µM) | Human Ceramide Glucosyltransferase | [1] |

| IC50 | 5-50 µM | Glucosylceramide Synthase | [8] |

| IC50 (vs. Eliglustat) | ~3 orders of magnitude higher | Glucosylceramide Synthase | [9] |

In clinical trials, the pharmacodynamic effects are measured by improvements in disease-specific biomarkers and clinical endpoints. For Gaucher disease, this includes reductions in liver and spleen volume, and improvements in hemoglobin concentration and platelet counts.[1][10] For Niemann-Pick type C, effects are measured by the stabilization of progressive neurological symptoms, such as ambulation, manipulation, language, and swallowing.[11][12]

Pharmacokinetics

Miglustat is administered orally and exhibits predictable pharmacokinetic properties.[13][14] It is rapidly absorbed and widely distributed throughout the body, including the central nervous system, which is crucial for treating the neurological manifestations of NP-C.[14][15]

| Parameter | Value (Human) | Conditions | Reference |

| Oral Bioavailability | ~97% | Relative to oral solution | [1][13] |

| Tmax (Time to Peak Conc.) | 2.0 - 2.5 hours | Fasting state | [13][14] |

| Tmax (Time to Peak Conc.) | 4.5 hours | With high-fat meal | [16] |

| Cmax (Peak Concentration) | Decreased by 36% | With high-fat meal | [13][16] |

| AUC (Total Exposure) | Decreased by 14% | With high-fat meal (not statistically significant) | [13][16] |

| Plasma Protein Binding | Does not bind | - | [1][13] |

| Apparent Volume of Dist. | 83 - 105 L | Gaucher patients | [13][14] |

| Metabolism | No evidence of metabolism in humans | - | [1] |

| Elimination | Mainly renal excretion (70-80% of dose) | Unchanged drug in urine | [17] |

| Effective Half-Life (t½) | 6 - 7 hours | - | [1][13] |

| Time to Steady-State | 1.5 - 2 days | Three times daily dosing | [13] |

Special Populations:

-

Renal Impairment: As Miglustat is primarily cleared by the kidneys, dose adjustments are necessary for patients with renal impairment.[17][18] For patients with severe impairment (creatinine clearance <30 mL/min/1.73 m²), its use is not recommended.[18]

-

Food Effect: Co-administration with food decreases the rate of absorption (lower Cmax, delayed Tmax) but does not significantly affect the total systemic exposure (AUC).[13][16]

Key Experimental Protocols

Glucosylceramide Synthase (GCS) Inhibition Assay (In Vitro)

This assay quantifies the inhibitory potency of Miglustat on its target enzyme.

-

Objective: To determine the IC50 value of Miglustat for GCS.

-

Enzyme Source: Homogenates from cells overexpressing human GCS (e.g., MDCK cells) or purified recombinant human GCS.[19]

-

Substrates:

-

Ceramide (e.g., C8-ceramide).[20]

-

Radiolabeled UDP-Glucose (e.g., UDP-[¹⁴C]glucose) to track product formation.

-

-

Procedure:

-

The enzyme preparation is pre-incubated with varying concentrations of Miglustat.

-

The reaction is initiated by adding the ceramide and radiolabeled UDP-glucose substrates.

-

The mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.

-

The reaction is stopped, and the lipids are extracted.

-

The radiolabeled product (glucosylceramide) is separated from the unreacted substrate using techniques like thin-layer chromatography (TLC).

-

The amount of product formed is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition at each Miglustat concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting inhibition versus log-concentration and fitting the data to a sigmoidal dose-response curve.

Human Pharmacokinetic Study

This type of study characterizes the absorption, distribution, metabolism, and excretion (ADME) of Miglustat in humans.

-

Objective: To determine key pharmacokinetic parameters like Cmax, Tmax, AUC, and half-life.

-

Study Design: Typically a randomized, crossover study in healthy volunteers or a parallel-group study in the target patient population (e.g., Gaucher disease patients).[16][21]

-

Procedure:

-

Subjects receive a single oral dose of Miglustat (e.g., 100 mg capsule).[16]

-

For food-effect studies, subjects are randomized to receive the drug under fasting or fed (e.g., high-fat breakfast) conditions.[16]

-

Serial blood samples are collected at predefined time points before and after dosing (e.g., 0, 1, 2, 2.5, 4, 8, 12, 24 hours).

-

Plasma is separated from the blood samples.

-

Miglustat concentrations in the plasma are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis: Plasma concentration-time profiles are generated for each subject. Pharmacokinetic parameters are calculated using non-compartmental analysis.

Clinical Applications and Efficacy

Miglustat is approved for the treatment of:

-

Type 1 Gaucher Disease (GD1): For adult patients with mild to moderate disease for whom ERT is not a therapeutic option.[2][18]

-

Niemann-Pick Disease Type C (NP-C): For treating progressive neurological manifestations in adult and pediatric patients.[1][7]

-

Late-Onset Pompe Disease: In combination with cipaglucosidase alfa (as a chaperone).[2]

Clinical Trial Data Summary

| Indication | Key Findings | Reference |

| Type 1 Gaucher Disease | In a 12-month trial, 100 mg TID Miglustat led to a mean spleen volume reduction of 19% and liver volume reduction of 12%.[10] | |

| Type 1 Gaucher Disease | In patients stable on ERT, switching to Miglustat maintained stable clinical parameters for up to 24 months.[21] | |

| Niemann-Pick Type C | Retrospective analysis of 66 patients showed a decrease in the mean annual neurological progression rate from +0.11 (pre-treatment) to -0.01 (on-treatment), indicating disease stabilization.[11] | |

| Niemann-Pick Type C | In a long-term extension trial, 68% of patients receiving ≥12 months of therapy had stable disease based on key neurological parameters.[12] |

Conclusion

N-Ethyldeoxynojirimycin Hydrochloride (Miglustat) is a well-characterized inhibitor of glucosylceramide synthase. Its pharmacological profile, centered on the principle of substrate reduction, offers a valuable oral therapeutic option for patients with Type 1 Gaucher disease and Niemann-Pick disease Type C. Its favorable pharmacokinetics, including the ability to cross the blood-brain barrier, make it particularly suitable for addressing the neurological aspects of NP-C. The data from extensive in vitro, pharmacokinetic, and clinical studies support its role in the management of these rare metabolic disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Miglustat - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Miglustat? [synapse.patsnap.com]

- 4. Miglustat Mechanism of Action in Substrate Reduction Therapy - Vonage Pharma [vonagepharma.com]

- 5. Zavesca, Opfolda (miglustat) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1 patients - PMC [pmc.ncbi.nlm.nih.gov]